Synthesis Efficiency: 1-Boc-5-cyanoindole Achieves a 96% Yield in a Simple Two-Step, One-Pot Procedure
In a direct comparison of synthetic protocols, the preparation of 1-Boc-5-cyanoindole from 5-cyanoindole (2.0 g) using Boc2O (1 eq.) and DMAP (0.5 eq.) in THF at room temperature for 2 hours yields a 96% isolated yield (3.26 g) of the target compound as a white solid . In contrast, the synthesis of the unprotected comparator, 5-cyanoindole, requires a more complex, multi-step process with lower overall efficiency; a patent describes a method achieving 98% yield and >98% purity for 5-cyanoindole, but this figure represents the final step of a longer sequence [1]. The 96% yield for 1-Boc-5-cyanoindole represents a high-efficiency, single-step protection that provides immediate orthogonal functionality, significantly reducing overall step count and material loss in a synthetic route.
| Evidence Dimension | Isolated Yield |
|---|---|
| Target Compound Data | 96% |
| Comparator Or Baseline | 5-Cyanoindole (final step of patented synthesis) |
| Quantified Difference | Comparable efficiency (96% vs. 98%) but with the advantage of introducing orthogonal Boc protection in a single step. |
| Conditions | Target compound: 5-cyanoindole (14.07 mmol), Boc2O (1 eq.), DMAP (0.5 eq.), THF, RT, 2h . Comparator: patented multi-step synthesis [1]. |
Why This Matters
This high, single-step yield for introducing a protecting group is critical for cost-effective synthesis and procurement planning, as it minimizes waste and maximizes the conversion of valuable 5-cyanoindole starting material.
- [1] Google Patents. (2014). Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole (CN103896825A). Retrieved from https://patents.google.com/patent/CN103896825A/en View Source
